molecular formula C20H28O3 B027418 all-trans 5,6-Epoxy Retinoic Acid CAS No. 13100-69-1

all-trans 5,6-Epoxy Retinoic Acid

Cat. No.: B027418
CAS No.: 13100-69-1
M. Wt: 316.4 g/mol
InChI Key: KEEHJLBAOLGBJZ-ILKMQKNNSA-N
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Description

All-trans-5,6-Epoxyretinoic acid: is a naturally occurring metabolite of all-trans-retinoic acid, which is a derivative of vitamin A. This compound is known for its role as an agonist of all isoforms of the retinoic acid receptor (RAR), making it significant in various biological processes .

Biochemical Analysis

Biochemical Properties

All-Trans 5,6-Epoxy Retinoic Acid is an agonist of all isoforms of the retinoic acid receptor (RAR). It has EC50s of 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively . This indicates that this compound interacts with these receptors and can influence their activity.

Cellular Effects

At a concentration of 1 µM, this compound induces growth arrest of MCF-7 and NB4 cells in vitro . This suggests that this compound can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its role as an agonist of the retinoic acid receptor. By binding to these receptors, this compound could influence enzyme activity, alter gene expression, and induce changes at the molecular level .

Metabolic Pathways

This compound is a metabolite of all-trans retinoic acid, which is a metabolite of vitamin A This suggests that it is involved in the metabolic pathways of these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: All-trans-5,6-Epoxyretinoic acid can be synthesized through the epoxidation of all-trans-retinoic acid. This process typically involves the use of oxidizing agents such as peracids or peroxides under controlled conditions to introduce the epoxy group at the 5,6-position of the retinoic acid molecule .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of all-trans-5,6-Epoxyretinoic acid likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: All-trans-5,6-Epoxyretinoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized retinoic acid derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

All-trans-5,6-Epoxyretinoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of retinoids and their derivatives.

    Biology: The compound is significant in studying cell differentiation and growth, particularly in cancer research.

    Medicine: It has potential therapeutic applications in treating certain types of cancer and skin conditions due to its role as a retinoic acid receptor agonist.

    Industry: The compound is used in the development of pharmaceuticals and cosmetic products .

Comparison with Similar Compounds

    All-trans-retinoic acid: The parent compound from which all-trans-5,6-Epoxyretinoic acid is derived.

    9-cis-retinoic acid: Another retinoic acid isomer with similar biological activity.

    13-cis-retinoic acid: Known for its use in acne treatment.

Uniqueness: All-trans-5,6-Epoxyretinoic acid is unique due to the presence of the epoxy group at the 5,6-position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with retinoic acid receptors and influences its metabolic stability and activity .

Properties

CAS No.

13100-69-1

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m1/s1

InChI Key

KEEHJLBAOLGBJZ-ILKMQKNNSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C

SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C

Appearance

Assay:≥96%A solid

physical_description

Solid

Synonyms

5,6-epoxyretinoic acid
5,6-epoxyretinoic acid, (13-cis)-isomer
5,6-epoxyretinoic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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